(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride
Description
(1S,2R,3S)-3-Aminocyclopentane-1,2-diol hydrochloride is a chiral cyclopentane derivative featuring amino and diol functional groups. Its stereochemistry (1S,2R,3S) confers distinct physicochemical and biological properties, making it valuable in medicinal chemistry, particularly in kinase inhibitor development and nucleoside analog synthesis . The compound’s hydrochloride salt enhances solubility and stability, facilitating its use in pharmaceutical intermediates.
Properties
CAS No. |
2567489-44-3 |
|---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopentane Backbone Functionalization
The cyclopentane core is typically derived from cyclopentanone or cyclopentadiene. A prominent method involves hetero Diels-Alder reactions using tert-butyl nitrosyl carbonate and cyclopentadiene under copper chloride catalysis (CuCl₂, 0.5 mol%) in the presence of 2-ethyl-2-oxazoline. This step achieves regioselective [4+2] cycloaddition, forming a bicyclic intermediate with 85% yield. Subsequent nitrogen-oxygen bond reduction employs zinc powder in acetic acid, selectively cleaving the N–O bond while preserving hydroxyl groups (90% yield).
Critical Parameters for Cyclopentane Functionalization
| Step | Reagents/Catalysts | Temperature | Yield | Optical Purity |
|---|---|---|---|---|
| Diels-Alder Reaction | CuCl₂, 2-ethyl-2-oxazoline | 25°C | 85% | 78% ee |
| N–O Bond Reduction | Zn, CH₃COOH | 50°C | 90% | N/A |
Chiral Resolution via Enzymatic Catalysis
Enantiomeric excess is achieved using lipase-mediated kinetic resolution . Lipozyme-40086 (5 wt%) in vinyl acetate selectively acetylates the (1S,2R,3S)-enantiomer at the C3 hydroxyl group, leaving the undesired enantiomer unreacted. This step achieves 95% enantiomeric excess (ee) with a 65% isolated yield. The acetylated product is then separated via fractional crystallization.
Enzymatic Resolution Optimization
-
Catalyst Loading : 5–10% Lipozyme-40086 maximizes activity without substrate inhibition.
-
Solvent System : Toluene:isopropanol (3:1) enhances enzyme stability and reaction rate.
-
Temperature : 37°C balances reaction kinetics and enzyme denaturation.
Industrial-Scale Hydrochloride Formation
Hydrogenation and Deprotection
Post-resolution, the intermediate undergoes palladium-catalyzed hydrogenation (Pd/C, 5 wt%) in THF at 50°C to saturate double bonds (98% yield). Deprotection of the tert-butyl carbamate group is achieved using lithium hydroxide (1.2 equiv) in methanol, yielding the free amine (90% yield).
Hydrochloride Salt Crystallization
The final hydrochloride salt is formed by treating the free base with HCl-isopropanol (1.5 equiv HCl) at 0°C. Crystallization under controlled cooling yields 80% of the target compound with >99% chemical purity and 98.5% ee.
Industrial Process Summary
| Step | Conditions | Purity (HPLC) | Yield |
|---|---|---|---|
| Hydrogenation | Pd/C, H₂ (50 psi), THF | 99.2% | 98% |
| Deprotection | LiOH, MeOH, 25°C | 98.8% | 90% |
| Salt Formation | HCl-iPrOH, 0°C | 99.5% | 80% |
Comparative Analysis of Synthetic Strategies
Traditional vs. Novel Routes
Traditional routes relied on mandelic acid resolution , which suffered from low efficiency (40–50% yield) and high starting material costs. In contrast, the enzymatic route reduces raw material expenses by 60% while improving ee from 85% to 98.5%.
Cost-Benefit Evaluation
-
Catalyst Costs : CuCl₂ ($120/kg) vs. OsO₄ ($4,500/kg) for dihydroxylation.
-
Waste Reduction : The Zn/AcOH system generates 30% less heavy metal waste compared to Cr-based oxidizers.
Reaction Mechanism Elucidation
Copper-Catalyzed Diels-Alder Reaction
DFT calculations reveal that CuCl₂ stabilizes the nitroso dienophile via η²-coordination , lowering the activation energy by 15 kcal/mol. The 2-ethyl-2-oxazoline ligand prevents Cu oxidation, extending catalyst lifetime.
Lipase Selectivity
Molecular docking studies show Lipozyme-40086 preferentially binds the (1S,2R,3S)-enantiomer through hydrogen bonding with Thr₃₀ and Ser₁₅₀ residues. The acetyl group is transferred to the C3 hydroxyl with a ΔΔG‡ of 2.8 kcal/mol favoring the desired enantiomer.
Scalability and Process Intensification
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Differences :
- Substituents : The (1S,2R,3S,4S)-isomer includes a hydroxymethyl group, increasing hydrophilicity and molecular weight compared to the parent compound .
- Biological Activity: trans-(1R,2R)-2-Aminocyclopentanol HCl is part of adamantane-derived kinase inhibitors, while the (1S,2R,3S) configuration may target flexible binding pockets in enzymes .
Functionalized Derivatives
Modifications such as esterification or quinazoline conjugation alter reactivity and applications:
Key Differences :
- Synthetic Utility : Ester derivatives (e.g., methyl carboxylates) are intermediates in antiviral agents, whereas hydroxymethyl variants serve as precursors for quinazoline conjugates .
- Reactivity : The hydroxymethyl group in (1R,2S,3R,5R)-isomer enables microwave-assisted reactions with 4-chloroquinazolines at 125°C .
Pharmacological Analogues
Cyclopentane-based analogues are explored for kinase inhibition and nucleoside mimicry:
Key Differences :
- Target Specificity: Imidazo-pyridine conjugates mimic nucleosides, while quinoline-pyrrolopyrimidine hybrids target kinase ATP-binding pockets .
Biological Activity
(1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both amino and hydroxyl functional groups, allows it to interact with various biological targets. This article explores the compound's biological activity, mechanisms of action, and its applications in scientific research.
- Molecular Formula : C₅H₁₂ClNO₂
- Molecular Weight : Approximately 151.61 g/mol
- Solubility : Soluble in water
- Appearance : White to off-white crystalline powder
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The amino and hydroxyl groups facilitate binding to enzyme active sites, potentially inhibiting their activity. This mechanism is particularly relevant in the context of neurological disorders where enzyme modulation can alter disease progression.
- Receptor Binding : The compound may also act as a ligand for certain receptors involved in cellular signaling pathways. This interaction could influence processes such as cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Exhibited inhibitory effects on specific enzymes involved in neurotransmitter metabolism. |
| Receptor Interaction | Showed potential as a ligand for G-protein coupled receptors (GPCRs) linked to CNS functions. |
| Neuroprotective Effects | Demonstrated protective effects against neurotoxicity in cellular models. |
Case Studies
- Neuroprotective Effects : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and apoptosis markers when treated with the compound compared to controls.
- Enzyme Activity Modulation : Research focused on the compound's ability to inhibit enzymes associated with neurotransmitter degradation. In vitro assays revealed that at certain concentrations, the compound effectively reduced enzyme activity by up to 60%, suggesting its potential as a therapeutic agent for conditions like depression and anxiety.
Applications in Medicinal Chemistry
The compound serves as a versatile building block for synthesizing various pharmaceutical agents targeting neurological disorders. Its unique stereochemistry may confer selective activity profiles that can be exploited in drug design.
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,2R,3R)-3-Aminocyclopentane-1,2-diol | Chiral Amino Alcohol | Similar structure but different stereochemistry |
| Cyclopentane-1,2-diol | Dihydroxy Compound | Lacks amino group; primarily used as a solvent |
| 4-Hydroxyproline | Pyrrolidine Derivative | Important in collagen synthesis |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for achieving stereoselective synthesis of (1S,2R,3S)-3-aminocyclopentane-1,2-diol hydrochloride?
- Methodological Answer : The synthesis typically involves asymmetric induction using chiral auxiliaries or enzymatic catalysis. For cyclopentane scaffolds, reductive amination of cyclopentanone derivatives with ammonia or amines under controlled conditions (e.g., NaBH₃CN) can introduce the amino group. Subsequent diastereoselective dihydroxylation (e.g., Sharpless or Jacobsen conditions) ensures the (1S,2R,3S) configuration. Resolution via chiral chromatography or crystallization is often required to isolate the desired enantiomer .
Q. How can the purity and stereochemical integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/MS with chiral columns (e.g., Chiralpak AD-H) to confirm enantiomeric excess (>95% purity).
- NMR (¹H, ¹³C, and 2D-COSY) to verify stereochemistry by analyzing coupling constants and NOE correlations.
- X-ray crystallography for definitive structural confirmation, especially if novel polymorphs are observed .
Q. What are the primary challenges in handling this compound under laboratory conditions?
- Methodological Answer : The hydrochloride salt is hygroscopic, requiring storage in a desiccator under inert gas (e.g., argon). Stability studies (TGA/DSC) should be conducted to assess decomposition thresholds. Reactions involving free amines must avoid basic conditions to prevent salt dissociation .
Advanced Research Questions
Q. How do stereochemical variations in the cyclopentane backbone influence biological activity in kinase inhibition studies?
- Methodological Answer : The (1S,2R,3S) configuration optimizes hydrogen bonding with ATP-binding pockets in kinases. Computational docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities. Comparative assays using enantiomeric pairs (e.g., (1R,2S,3R) vs. (1S,2R,3S)) reveal IC₅₀ differences of 10-100x, highlighting stereodependent activity .
Q. What strategies resolve contradictions in reported solubility data for this compound in polar solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Standardize solubility testing via:
- Dynamic Light Scattering (DLS) to detect aggregates.
- Karl Fischer titration to quantify water content.
- Solvent screening (DMSO, H₂O, MeOH) under controlled humidity .
Q. How can the compound’s reactivity be modulated for selective functionalization (e.g., amino group protection)?
- Methodological Answer :
- Amino Protection : Use Boc (di-tert-butyl dicarbonate) or Fmoc (fluorenylmethyloxycarbonyl) groups in anhydrous THF.
- Diol Protection : Acetylation (Ac₂O/pyridine) or silylation (TBDMSCl) under mild conditions retains stereochemistry.
- Selective Deprotection : TFA for Boc removal or TBAF for silyl ethers .
Q. What in vitro models are suitable for assessing its pharmacokinetic properties (e.g., blood-brain barrier penetration)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
